molecular formula C19H18ClN3O3S B3009596 2-(4-chlorophenoxy)-2-methyl-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)propanamide CAS No. 1171491-26-1

2-(4-chlorophenoxy)-2-methyl-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)propanamide

Cat. No.: B3009596
CAS No.: 1171491-26-1
M. Wt: 403.88
InChI Key: OWWQDVGHPCMZNA-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone substituted with a 4-chlorophenoxy group and a methyl group at the second carbon. The N-terminus is linked to a 1,3,4-oxadiazole ring, which is further substituted at the 5-position with a 4-(methylthio)phenyl group. The oxadiazole ring enhances metabolic stability and bioavailability, while the methylthio group may influence lipophilicity and receptor binding .

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S/c1-19(2,26-14-8-6-13(20)7-9-14)17(24)21-18-23-22-16(25-18)12-4-10-15(27-3)11-5-12/h4-11H,1-3H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWQDVGHPCMZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=NN=C(O1)C2=CC=C(C=C2)SC)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-chlorophenoxy)-2-methyl-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)propanamide is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a chlorophenoxy group, a methyl group, and an oxadiazole moiety, which contribute to its pharmacological properties. The combination of these functional groups suggests a capacity for diverse chemical behavior and significant biological activity.

Structural Characteristics

The structural formula of the compound can be represented as follows:

C15H16ClN3O2S\text{C}_{15}\text{H}_{16}\text{ClN}_3\text{O}_2\text{S}

This molecular configuration includes:

  • Chlorophenoxy group : Known for herbicidal properties.
  • Methylthio group : Associated with antitumor activity.
  • Oxadiazole ring : Often linked to antimicrobial and anticancer activities.

Biological Activities

Preliminary studies indicate that this compound may exhibit various biological activities:

Antimicrobial Activity

Compounds containing oxadiazole and phenyl moieties have been reported to possess significant antimicrobial properties. For instance, similar compounds have shown effectiveness against bacterial infections, including tuberculosis. The proposed mechanism involves interaction with bacterial cell membranes or inhibition of essential metabolic pathways.

Antifungal Properties

The presence of the chlorophenoxy group suggests potential applications as a fungicide. Studies have indicated that chlorophenoxy derivatives can inhibit fungal growth by disrupting cellular processes.

Anticancer Potential

Research has highlighted the antitumor capabilities of oxadiazole derivatives. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines, such as MCF7 and A549. The specific mechanisms may involve:

  • Cell cycle arrest : Inhibiting progression through key phases of the cell cycle.
  • Induction of apoptosis : Triggering programmed cell death pathways.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of bacterial cell membranes
AntifungalInhibition of fungal cell growth
AnticancerInduction of apoptosis in cancer cell lines

Detailed Research Findings

  • Antimicrobial Studies : A study demonstrated that similar oxadiazole derivatives exhibited minimum inhibitory concentrations (MICs) against various Gram-positive and Gram-negative bacteria. The compound's structural features likely enhance its binding affinity to bacterial targets.
  • Anticancer Activity : In vitro assays revealed that the compound showed significant cytotoxic effects on MCF7 and A549 cell lines with IC50 values indicating potent activity. For example, one study reported an IC50 value of 32 µM against NCIH460 cells, suggesting effective growth inhibition.
  • Molecular Docking Studies : Computational studies using molecular docking techniques have been employed to predict the binding interactions between the compound and specific biological receptors or enzymes. These studies indicate a strong binding affinity to targets involved in cancer proliferation.

Comparison with Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole Moieties

(a) N-(4-Chlorophenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]propanamide
  • Structure : Shares the propanamide and 1,3,4-oxadiazole core but substitutes the methylthiophenyl group with a pyridinyl moiety and includes a thioether linkage.
  • Key Differences: The pyridinyl group may enhance hydrogen bonding, while the thioether could alter solubility. No direct bioactivity data are provided, but similar oxadiazole derivatives are explored for kinase inhibition .
(b) 4-((5-(2-Chloro-4-methylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid (8s)
  • Structure: Replaces the propanamide with a thioalkanoic acid chain and substitutes the oxadiazole with a 2-chloro-4-methylphenyl group.
  • Synthesis : Achieved 69% yield with purity confirmed by NMR and HPLC .

Tetrazole and Thiadiazole Analogues

(a) 2-(4-Chlorophenoxy)-2-methyl-N-(1H-tetrazol-5-yl)propanamide (Compound 1)
  • Structure : Replaces the oxadiazole with a tetrazole ring.
  • Bioactivity : Studied for treating type 2 diabetes (DMT2) and dyslipidemia. Rat model studies showed promising bioavailability, emphasizing its metabolic relevance compared to oxadiazole-based compounds .
(b) (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
  • Structure : Substitutes oxadiazole with thiadiazole and introduces a benzylidene group.

Comparative Analysis Table

Compound Name Core Heterocycle Key Substituents Bioactivity/Application Key Findings
Target Compound 1,3,4-Oxadiazole 4-(Methylthio)phenyl, Propanamide Hypothesized metabolic regulation Structural analogs suggest enzyme inhibition or receptor modulation
N-(4-Chlorophenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]propanamide 1,3,4-Oxadiazole Pyridinyl, Thioether Kinase inhibition (speculative) Thioether linkage may enhance membrane permeability
2-(4-Chlorophenoxy)-2-methyl-N-(1H-tetrazol-5-yl)propanamide Tetrazole Tetrazole, Propanamide DMT2, Dyslipidemia High bioavailability in rat models; metabolic focus
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole Benzylidene, 4-Methylphenyl Insecticidal, Fungicidal Broad-spectrum antimicrobial activity
4-((5-(2-Chloro-4-methylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid (8s) 1,3,4-Oxadiazole Thioalkanoic acid, 2-Chloro-4-methylphenyl Rho/Myocardin inhibition 69% synthesis yield; enzyme inhibition demonstrated

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